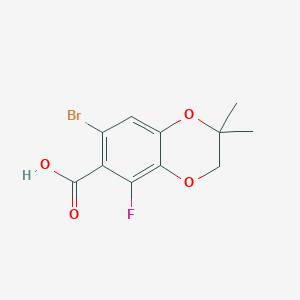

7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid

Description

Properties

Molecular Formula |

C11H10BrFO4 |

|---|---|

Molecular Weight |

305.10 g/mol |

IUPAC Name |

7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid |

InChI |

InChI=1S/C11H10BrFO4/c1-11(2)4-16-9-6(17-11)3-5(12)7(8(9)13)10(14)15/h3H,4H2,1-2H3,(H,14,15) |

InChI Key |

DNDZAFYGEAZTOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC2=C(C(=C(C=C2O1)Br)C(=O)O)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the benzodioxine ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents under acidic or basic conditions.

Introduction of bromine and fluorine atoms: Halogenation reactions are employed to introduce bromine and fluorine atoms into the benzodioxine ring. This can be done using bromine and fluorine sources such as bromine (Br2) and fluorine gas (F2) or other halogenating agents.

Industrial Production Methods

Industrial production of 7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process optimization techniques to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Key Reaction Pathways

The compound participates in four primary reaction types due to its functional groups:

Esterification

The carboxylic acid reacts with alcohols under acidic or coupling-agent-mediated conditions to form esters.

Example Reaction:

-

Conditions : Catalyzed by

or coupling agents like dicyclohexylcarbodiimide (DCC)[3] -

Applications : Esters serve as intermediates for drug derivatives or polymers .

Amidation

The carboxylic acid forms amides via activation with reagents such as CDI (1,1′-carbonyldiimidazole) or HATU.

Example Reaction :

-

Conditions : CDI activation in anhydrous solvents (e.g., THF) at 25–60°C .

-

Key Insight : Steric hindrance from the 2,2-dimethyl group may slow reaction kinetics.

Nucleophilic Aromatic Substitution (SNAr)

Bromine at position 7 undergoes substitution with nucleophiles (e.g., amines, thiols) due to electron withdrawal by the carboxylic acid and fluorine.

Example Reaction :

-

Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C.

-

Regioselectivity : Fluorine at position 5 remains inert under moderate conditions.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of benzodioxine compounds exhibit promising anticancer properties. For instance, research conducted on similar benzodioxine structures has shown their ability to inhibit cell proliferation in various cancer cell lines. The specific mechanism often involves the induction of apoptosis and the inhibition of angiogenesis, making these compounds potential candidates for cancer therapeutics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This highlights the potential for 7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid to be developed into a targeted anticancer agent .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that benzodioxine derivatives can disrupt bacterial cell membranes or inhibit key metabolic pathways in bacteria.

Case Study : A publication in the International Journal of Antimicrobial Agents reported that a related benzodioxine compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests that 7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid could be explored further for its potential as an antimicrobial agent .

Material Science Applications

1. Photovoltaic Materials

Benzodioxine compounds have been investigated for their use in organic photovoltaic cells due to their favorable electronic properties. The incorporation of such compounds can enhance light absorption and improve charge transport within the solar cells.

Research Findings : A study published in Advanced Energy Materials highlighted that incorporating benzodioxine derivatives into photovoltaic systems led to improved efficiency and stability of the devices . This positions 7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid as a candidate for enhancing next-generation solar cells.

2. Polymer Chemistry

The compound's unique structure allows it to be utilized as a building block in polymer synthesis. Its incorporation can lead to materials with tailored properties for specific applications such as coatings or adhesives.

Case Study : Research published in Polymer Chemistry explored the synthesis of copolymers incorporating benzodioxine units, demonstrating enhanced thermal stability and mechanical properties compared to traditional polymers . This application could extend to various industries including automotive and construction.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and three related benzodioxine derivatives:

Key Observations:

The 8-bromo analog (CAS 1152567-51-5) shows a significantly higher melting point (258–260°C) than the non-halogenated analog (133–137°C), highlighting halogen-induced intermolecular forces . Methyl Groups: The 2,2-dimethyl groups in the target compound add steric bulk, which may reduce reactivity in nucleophilic reactions but enhance stability in hydrophobic environments.

Positional Isomerism :

- The 8-bromo analog (CAS 1152567-51-5) differs from the target compound in bromine placement (C8 vs. C7). This positional shift could alter binding interactions in biological systems or crystallization patterns, as seen in the melting point disparity .

Biological Implications :

- While the target compound’s bioactivity is undocumented, benzodioxine derivatives like 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid are associated with phytochemical activities (e.g., antioxidant, antimicrobial) in plant extracts . The halogenated analogs may exhibit enhanced bioactivity due to increased electrophilicity.

Biological Activity

7-Bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid (commonly referred to as the compound) is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure features a benzodioxine core that is critical for its biological activity. The presence of bromine and fluorine substituents suggests potential interactions with biological targets, influencing its pharmacodynamics.

Biological Activity Overview

The biological activity of the compound has been investigated in various contexts, including:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. It has been shown to inhibit cell growth and induce apoptosis, particularly in breast cancer (MCF-7) and urinary bladder cancer (T-24) cell lines.

- Kinase Inhibition : The compound's ability to inhibit specific kinases has been assessed. Kinases play a crucial role in cell signaling pathways that regulate cell proliferation and survival.

Anticancer Mechanism

The compound's anticancer mechanism appears to involve:

- Cell Cycle Arrest : Studies indicate that treatment with the compound leads to significant cell cycle arrest at the G1 phase. For example, in MCF-7 cells, the percentage of cells in the G1 phase increased from 51.45% in control cells to 60.68% after treatment .

- Induction of Apoptosis : Flow cytometric analysis demonstrated that the compound induced apoptosis more effectively than some standard treatments, such as doxorubicin .

Kinase Inhibition

The compound's selectivity for certain kinases was evaluated through a kinase panel assay. It demonstrated promising inhibition profiles against several kinases involved in cancer progression .

Cytotoxicity Assays

A series of cytotoxicity assays were performed using various human cancer cell lines. The following table summarizes the IC50 values obtained for different cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 168.78 | G1 phase arrest; apoptosis |

| T-24 (Bladder) | 257.87 | G1 phase arrest; apoptosis |

| SNB-75 (CNS) | Most sensitive | High sensitivity observed |

These results indicate that the compound exhibits varying degrees of potency across different cancer types.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that the presence of specific functional groups is crucial for activity. The free carboxylic acid group was identified as essential for maintaining potent kinase inhibition .

Case Studies

Several studies have reported on the efficacy of this compound:

- Study on MCF-7 Cells : A detailed investigation showed that at an IC50 concentration, the compound significantly increased G1 phase cells while reducing S and G2 phase cells, indicating a targeted approach to halting cancer cell proliferation .

- Kinase Selectivity Study : A comparative analysis highlighted that while many derivatives were synthesized, only those retaining specific structural features showed significant inhibitory effects on targeted kinases .

Q & A

Basic Research Questions

Q. What is the synthetic pathway for 7-bromo-5-fluoro-2,2-dimethyl-3H-1,4-benzodioxine-6-carboxylic acid?

- Methodological Answer : The compound is synthesized via sequential halogenation and functionalization of a 1,4-benzodioxine scaffold. Key steps include:

- Bromination : Electrophilic bromination at the 7-position using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (40–50°C) .

- Fluorination : Directed fluorination at the 5-position using Selectfluor™ in acetonitrile at 80°C for 12 hours .

- Carboxylic Acid Introduction : Hydrolysis of a nitrile intermediate (e.g., 6-cyano derivative) under acidic conditions (H₂SO₄/H₂O, reflux) to yield the carboxylic acid group .

- Purification : Final purification via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to achieve >95% purity .

Q. How is the structure of this compound validated spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons at δ 6.8–7.2 ppm (integration for bromine/fluorine substitution patterns).

- Dimethyl groups as a singlet at δ 1.4–1.6 ppm.

- Carboxylic acid proton absent due to exchange broadening (confirmed by D₂O shake) .

- HRMS : Molecular ion [M-H]⁻ at m/z 259.98 (calculated for C₉H₇BrFO₄) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) .

Q. What solvents are suitable for dissolving this compound?

- Methodological Answer :

- Polar aprotic solvents : DMSO or DMF (solubility >50 mg/mL at 25°C) .

- Aqueous buffers : Limited solubility (<1 mg/mL in PBS at pH 7.4); requires sonication or co-solvents (e.g., 10% EtOH) for biological assays .

Advanced Research Questions

Q. How to resolve conflicting NMR data for the bromine/fluorine regioselectivity?

- Methodological Answer :

- NOESY/ROESY : Confirm spatial proximity of substituents (e.g., bromine at 7-position vs. fluorine at 5-position) to distinguish regioisomers .

- DFT Calculations : Compare experimental ¹³C chemical shifts with computed values (B3LYP/6-31G* level) to validate substitution patterns .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., orthorhombic P2₁2₁2₁ space group, Z = 4) .

Q. Why does the compound exhibit instability under basic conditions?

- Methodological Answer :

- Mechanistic Insight : The carboxylic acid group undergoes decarboxylation at pH >8, accelerated by electron-withdrawing substituents (Br, F). Stabilization strategies include:

- pH Control : Maintain reaction/assay buffers at pH 5–6.

- Prodrug Derivatization : Synthesize methyl ester or amide derivatives for in vivo studies .

Q. How to optimize reaction yields in the presence of competing side products?

- Methodological Answer :

- Byproduct Analysis : Identify major impurities (e.g., dihalogenated byproducts) via LC-MS .

- Catalytic Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (if applicable) to suppress homocoupling .

- Temperature Gradients : Employ microwave-assisted synthesis (100–120°C, 30 min) to enhance regioselectivity .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (258–260°C vs. 245–250°C): How to reconcile?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.